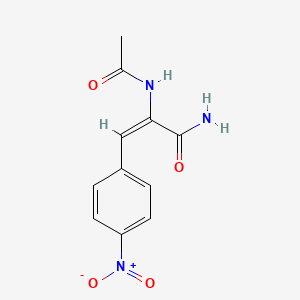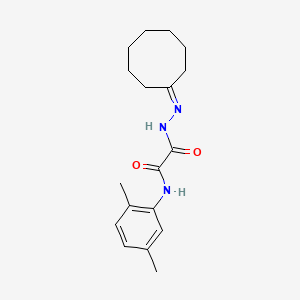![molecular formula C17H22N2O4 B5181110 N-isobutyl-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5181110.png)
N-isobutyl-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyl-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'IMM-H004' and is a potent inhibitor of histone deacetylases (HDACs).
Mécanisme D'action
IMM-H004 inhibits N-isobutyl-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide by binding to the active site of the enzyme and preventing the removal of acetyl groups from histone proteins. This results in the upregulation of various genes that are involved in the regulation of cell growth and differentiation. Additionally, IMM-H004 has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
IMM-H004 has been shown to have various biochemical and physiological effects. The compound has been shown to induce the upregulation of various tumor suppressor genes and downregulation of oncogenes. Additionally, IMM-H004 has been shown to induce the differentiation of cancer cells, which can reduce their proliferation. In neurodegenerative disorders, IMM-H004 has been shown to reduce oxidative stress and inflammation, which can contribute to the progression of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
IMM-H004 has several advantages for lab experiments. The compound is highly selective for N-isobutyl-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide, which reduces the potential for off-target effects. Additionally, IMM-H004 has been shown to have low toxicity in animal studies. However, the synthesis of IMM-H004 is complex and time-consuming, which can limit its use in large-scale experiments.
Orientations Futures
IMM-H004 has several potential future directions for scientific research. The compound has shown promising results in preclinical studies for various cancers and neurodegenerative disorders. Further studies are needed to determine the efficacy and safety of IMM-H004 in clinical trials. Additionally, the combination of IMM-H004 with other therapies such as chemotherapy and radiation therapy should be explored. Finally, the development of more efficient synthesis methods for IMM-H004 could increase its availability for scientific research.
Méthodes De Synthèse
IMM-H004 is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process is complex, and the yield is relatively low. The first step involves the reaction of 3-methoxyphenol with isobutyryl chloride to form 3-methoxyphenyl isobutyrate. This intermediate is then reacted with N-methyl-1,3-oxazole-4-carboxamide in the presence of a base to form IMM-H004.
Applications De Recherche Scientifique
IMM-H004 has been extensively studied for its potential therapeutic applications. The compound has been shown to have potent anti-cancer activity by inhibiting N-isobutyl-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide, which are enzymes that regulate gene expression. N-isobutyl-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide have been linked to the development and progression of various cancers, and their inhibition has emerged as a promising therapeutic strategy. Additionally, IMM-H004 has been studied for its potential neuroprotective effects in various neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-[(3-methoxyphenoxy)methyl]-N-methyl-N-(2-methylpropyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-12(2)9-19(3)17(20)15-10-23-16(18-15)11-22-14-7-5-6-13(8-14)21-4/h5-8,10,12H,9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNOVWZFBGQUJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C)C(=O)C1=COC(=N1)COC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isobutyl-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]morpholine](/img/structure/B5181027.png)


![4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5181042.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5181046.png)

![5-[5-(4-bromophenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5181062.png)
![N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5181086.png)
![2-thioxo-5-[2-(trifluoromethyl)benzylidene]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5181092.png)
![(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5181097.png)

![1-{2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazol-3-yl}ethanone hydrochloride](/img/structure/B5181107.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-5-ium bromide](/img/structure/B5181111.png)
![N-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5181114.png)